molecular formula C10H16ClNO5S B12727724 Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate CAS No. 110826-52-3

Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate

Cat. No.: B12727724
CAS No.: 110826-52-3
M. Wt: 297.76 g/mol
InChI Key: LXTQNTCIXNHFJL-UHFFFAOYSA-M
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Description

Table 1: Key Structural Parameters of Sulfonium, Dimethyl(4-(2-Oxo-1-Pyrrolidinyl)-2-Butynyl)-, Perchlorate

Parameter Value/Description Source
Molecular Formula C₁₀H₁₆ClNO₅S
Molecular Weight 297.76 g/mol
Sulfur Hybridization sp³
Key Bond Lengths (S–C) ~1.8–2.1 Å (estimated)
Anion-Cation Interaction Ionic (S⁺⋯ClO₄⁻)

Electronic Configuration and Charge Distribution

The sulfonium cation’s electronic structure arises from sulfur’s +1 oxidation state , with a lone pair occupying one sp³ hybrid orbital. Charge distribution analysis via natural bond orbital (NBO) methods would likely reveal significant positive charge localization on sulfur (~+0.8 e ), mitigated by electron donation from methyl and propargyl groups. The perchlorate anion, with resonance-stabilized negative charge delocalization across four oxygen atoms, forms a robust ionic interaction with the cation.

Density functional theory (DFT) simulations of related sulfonium salts show that substituents strongly influence charge distribution. For instance, aryl-substituted sulfonium perchlorates exhibit charge delocalization into aromatic rings, whereas alkyl-substituted variants like this compound retain higher charge density on sulfur. The propargyl group’s electron-withdrawing nature further polarizes the sulfonium center, enhancing its electrophilicity.

Conformational Dynamics of the Propargyl-Pyrrolidinone Moiety

The propargyl linker (–CH₂–C≡C–) imposes rigidity due to the sp-hybridized carbon triple bond, restricting rotation about the C≡C axis. Meanwhile, the pyrrolidinone ring adopts a half-chair conformation , with the carbonyl oxygen (C=O ) oriented equatorially to minimize steric strain (Figure 2). Molecular dynamics simulations of similar N-alkylated pyrrolidines reveal low-energy barrier interconversions between puckered ring conformers (~5–10 kJ/mol).

The compound’s conformational landscape is further shaped by intramolecular interactions :

  • Van der Waals contacts between methyl groups and the pyrrolidinone ring.
  • Dipole-dipole interactions between the sulfonium center and the carbonyl oxygen.

These forces collectively stabilize a predominant conformation where the propargyl chain extends orthogonally to the pyrrolidinone plane, maximizing orbital overlap between the sulfur lone pair and the π-system of the triple bond.

Comparative Structural Analysis with Related Sulfonium Salts

Table 2: Structural Comparison of Sulfonium Perchlorates

Compound Molecular Formula Key Structural Features Cation Geometry
Dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)sulfonium perchlorate C₁₀H₁₆ClNO₅S Propargyl-pyrrolidinone substituent Trigonal pyramidal
Dimethyl(phenyl)sulfanium perchlorate C₈H₁₁ClO₄S Aromatic phenyl substituent Trigonal pyramidal
Tris(methylmercurio)sulphonium perchlorate C₃H₉Hg₃SClO₄ Three Hg–S bonds; trigonal-pyramidal core Trigonal pyramidal

The target compound distinguishes itself through its propargyl-pyrrolidinone substituent , which introduces steric bulk and electronic effects absent in simpler analogs. For example:

  • Dimethyl(phenyl)sulfanium perchlorate lacks the propargyl linker, resulting in weaker cation-anion interactions due to charge delocalization into the phenyl ring.
  • Tris(methylmercurio)sulphonium perchlorate features mercury-sulfur bonds, which elongate the S–Hg distances (~2.4 Å) compared to S–C bonds (~1.8 Å) in the target compound.

These comparisons underscore how substituent identity dictates reactivity, stability, and intermolecular interactions in sulfonium salts.

Properties

CAS No.

110826-52-3

Molecular Formula

C10H16ClNO5S

Molecular Weight

297.76 g/mol

IUPAC Name

dimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]sulfanium;perchlorate

InChI

InChI=1S/C10H16NOS.ClHO4/c1-13(2)9-4-3-7-11-8-5-6-10(11)12;2-1(3,4)5/h5-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

LXTQNTCIXNHFJL-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)CC#CCN1CCCC1=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate typically involves the reaction of dimethyl sulfonium with a pyrrolidinyl butynyl precursor. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of products depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonium compounds are known for their biological activity, particularly in antimicrobial and anticancer research. The specific compound under discussion has been investigated for its potential to inhibit various cellular processes.

Antimicrobial Activity

Research indicates that sulfonium compounds can exhibit significant antimicrobial properties. For instance, studies show that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of folate synthesis pathways, which are critical for bacterial growth.

Activity Type Tested Compound MIC Values Remarks
AntimicrobialDimethyl sulfonium derivatives15.62 - 31.25 μmol/LEffective against MRSA

Anticancer Potential

Sulfonium compounds have also been explored for their anticancer properties. The ability of these compounds to interfere with metabolic pathways essential for cancer cell proliferation has been documented. For example, related sulfonium derivatives have shown promising results in inhibiting cell growth across various cancer cell lines.

Activity Type Tested Compound GI50 Values Remarks
AntiproliferativeRelated sulfonium derivatives31 nM - 54 nMPotent against various cancer cells

Materials Science Applications

In materials science, sulfonium salts are utilized as photoinitiators in polymerization processes. Their ability to generate free radicals upon exposure to light makes them valuable in the production of polymers and resins.

Photoinitiation Mechanism

The photoinitiation process involves the absorption of UV light by the sulfonium salt, leading to the cleavage of the S–C bond and the generation of reactive species that initiate polymerization.

Application Type Mechanism Remarks
PhotopolymerizationLight-induced cleavage of S–C bondUsed in coatings and adhesives

Case Studies

  • Antimicrobial Efficacy Study
    • A study focused on the efficacy of sulfonium compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations compared to traditional antibiotics, suggesting a potential alternative treatment pathway.
  • Anticancer Activity Investigation
    • Research analyzing the antiproliferative effects of sulfonium derivatives on various cancer cell lines demonstrated that modifications in chemical structure could enhance biological activity, offering insights into designing more effective anticancer agents.

Mechanism of Action

The mechanism by which sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Sulfonium Perchlorates

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with two analogs:

Compound Molecular Formula Molecular Weight Substituents
Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate C₁₃H₁₉NO₃S⁺·ClO₄⁻ (estimated) ~361.8 (estimated) - Dimethylsulfonium
- 4-(2-oxo-1-pyrrolidinyl)-2-butynyl chain
[2-(4-Bromophenyl)-2-oxoethyl]methylphenyl sulfonium perchlorate () C₁₅H₁₄BrOS⁺·ClO₄⁻ 421.691 - Methylphenylsulfonium
- 2-(4-bromophenyl)-2-oxoethyl group
Trimethylsulfonium perchlorate () C₃H₉S⁺·ClO₄⁻ 184.62 - Trimethylsulfonium

Key Observations :

  • The target compound’s pyrrolidinone and propargyl substituents introduce steric bulk and polarity compared to simpler analogs like trimethylsulfonium perchlorate. This may reduce its solubility in nonpolar solvents .
  • The bromophenyl group in the analog from enhances molecular weight and introduces halogen-based reactivity, contrasting with the target compound’s nitrogenous heterocycle .

Reactivity and Stability

Solvolysis Rates

Trimethylsulfonium perchlorate undergoes solvolysis in ethanol (17.8 × 10⁻⁸ sec⁻¹ at 100°C) and water (0.81 × 10⁻⁸ sec⁻¹ extrapolated to 100°C), with ethanolysis being 20-fold faster . The target compound’s bulky substituents likely slow solvolysis due to steric hindrance, though its electron-withdrawing pyrrolidinone group may partially offset this effect.

Ylide Formation and Epoxidation

demonstrates that sulfonium salts (e.g., benzyldimethylsulfonium chloride) react with aldehydes in aqueous NaOH to form oxiranes via ylide intermediates. The target compound’s propargyl chain and pyrrolidinone group could alter ylide stability and reactivity. For example:

  • Steric Effects : Bulky substituents may reduce ylide formation efficiency.
  • Electronic Effects: The electron-deficient pyrrolidinone may stabilize the ylide, enhancing trapping with aldehydes.

Biological Activity

Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate is a sulfonium compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C10_{10}H16_{16}ClNO5_5S
  • Molecular Weight : 297.7557 g/mol
  • Melting Point : Not available
  • Boiling Point : Not available

The biological activity of sulfonium compounds often involves their interaction with various biological targets, including enzymes and receptors. Specifically, sulfonium compounds can act as enzyme inhibitors or modulators of neurotransmitter receptors. For instance, studies have shown that certain sulfonium analogs inhibit monoterpene cyclases, which are crucial in plant metabolism and may have implications for therapeutic applications in humans .

Toxicity and Health Effects

Perchlorate, a component of this compound, has been studied extensively for its health effects. Research indicates that perchlorate can disrupt thyroid function by inhibiting iodide uptake in the thyroid gland. This disruption can lead to hypothyroidism and other related health issues . The toxicity profile of perchlorates suggests that exposure can result in various systemic effects, including neurological and reproductive issues .

Perchlorate Contamination

Several case studies highlight the environmental and health implications of perchlorate contamination:

  • Aerojet Site (California) : This site demonstrated successful remediation strategies for perchlorate in groundwater using both physical and biological treatment processes .
  • Naval Weapons Industrial Reserve Plant (Texas) : This case involved the assessment of perchlorate levels in soil and groundwater, leading to the application of bioremediation technologies .
  • Human Exposure Studies : Epidemiological studies have shown correlations between perchlorate exposure from contaminated water supplies and thyroid dysfunction in affected populations .

Research Findings

Recent studies have focused on the pharmacological potential of sulfonium compounds:

  • A study indicated that certain sulfonium derivatives exhibit significant inhibitory activity against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
  • Another investigation explored the neuroprotective effects of sulfonium compounds, indicating their ability to modulate neuronal signaling pathways .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits monoterpene cyclases
Thyroid DisruptionInhibits iodide uptake; leads to hypothyroidism
Neuroprotective EffectsModulates neuronal signaling

Toxicity Profile of Perchlorates

Health EffectDescriptionReferences
Neurological EffectsPotential cognitive impairments
Reproductive EffectsImpacts on fertility and fetal development
Developmental IssuesLinked to developmental delays in children

Q & A

Advanced Research Question

  • Perchlorate hazards : Store separately from organic solvents; use explosion-proof equipment due to oxidative risks .
  • Waste management : Neutralize perchlorate waste with reducing agents (e.g., Fe(II)) before disposal via licensed contractors .
  • Training : Mandatory safety exams (100% score required) for handling reactive intermediates and high-energy salts .

How can researchers address contradictions in reactivity data for sulfonium salts with pyrrolidinyl groups?

Advanced Research Question

  • Replicate experiments : Control humidity and oxygen levels to isolate environmental impacts on reactivity .
  • Cross-validate methods : Compare HPLC, mass spectrometry, and computational data to resolve discrepancies in byproduct identification .
  • Error analysis : Apply statistical tools (e.g., ANOVA) to quantify variability in kinetic measurements .

What are the key considerations in scaling up sulfonium perchlorate synthesis?

Basic Research Question

  • Reactor design : Optimize heat transfer for exothermic steps (e.g., alkyne quaternization) using jacketed reactors .
  • Process control : Implement real-time pH and temperature monitoring to maintain reproducibility .
  • Separation technologies : Use membrane filtration or centrifugal partitioning chromatography to isolate perchlorate salts .

How can data integrity be ensured in collaborative studies on sulfonium compounds?

Advanced Research Question

  • Chemical software : Use encrypted platforms for sharing spectral data and reaction simulations, ensuring traceability .
  • Metadata standards : Document experimental parameters (e.g., solvent lot numbers, instrument calibration) to enable cross-lab validation .
  • Version control : Track computational model revisions to prevent conflicts in mechanistic interpretations .

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